molecular formula C19H19F3N2O B14127491 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide CAS No. 88961-01-7

4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide

Cat. No.: B14127491
CAS No.: 88961-01-7
M. Wt: 348.4 g/mol
InChI Key: APDCQCKLJUVOGQ-UHFFFAOYSA-N
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Description

4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide is a benzamide derivative featuring a propyl chain linked to an aziridine ring substituted with a 3-(trifluoromethyl)phenyl group. The aziridine moiety introduces ring strain, which may enhance reactivity or target binding, while the trifluoromethyl group improves lipophilicity and metabolic stability.

Properties

CAS No.

88961-01-7

Molecular Formula

C19H19F3N2O

Molecular Weight

348.4 g/mol

IUPAC Name

4-[3-[2-[3-(trifluoromethyl)phenyl]aziridin-1-yl]propyl]benzamide

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)16-5-1-4-15(11-16)17-12-24(17)10-2-3-13-6-8-14(9-7-13)18(23)25/h1,4-9,11,17H,2-3,10,12H2,(H2,23,25)

InChI Key

APDCQCKLJUVOGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate epoxide with an amine under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Benzamide: The final step involves coupling the aziridine intermediate with benzamide under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and aziridine ring are key functional groups that contribute to its biological activity. These groups can interact with active sites of enzymes or binding pockets of receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide with structurally related benzamide and trifluoromethyl-containing compounds:

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound : 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide Benzamide Propyl-aziridine-Trifluoromethylphenyl Hypothesized CNS or anticancer activity (based on structural analogs) N/A
4-[3-(2-Trifluoromethylphenothiazin-10-yl)propyl]-1-piperazieneethanol ester Phenothiazine Trifluoromethyl, Piperazine Long-acting antipsychotic
Rivaroxaban Intermediate (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one) Benzamide Morpholino, Oxazolidinone Anticoagulant (Factor Xa inhibitor)
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide Benzamide Imidazole, Urea Broad pharmacological relevance (undisclosed specifics)
4-[(4-Methylpiperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridinyl)pyrimidinylamino]phenyl]benzamide Benzamide Piperazine, Pyrimidine Potential kinase inhibition (anticancer)
N-[3-(Methylthio)-1-[[[4-(trifluoromethyl)benzyl]amino]carbonyl]propyl]benzamide Benzamide Trifluoromethylphenyl, Methylthio Unspecified (enhanced lipophilicity)

Key Research Findings

Role of the Trifluoromethyl Group

The trifluoromethyl group is a common feature in compounds like the phenothiazine-derived antipsychotic and the methylthio-containing benzamide . However, its placement on different cores (e.g., phenothiazine vs. benzamide) redirects therapeutic activity—antipsychotic vs. anticoagulant or kinase inhibition.

Aziridine vs. Other Heterocycles

The aziridine ring in the target compound contrasts with morpholine (Rivaroxaban intermediate ) and piperazine (anticancer benzamide ). Aziridine’s ring strain may facilitate covalent binding to biological targets, whereas morpholine and piperazine improve solubility and modulate receptor affinity.

Benzamide Scaffold Flexibility

The benzamide core serves as a versatile scaffold:

  • Anticoagulation: Rivaroxaban’s intermediate uses morpholine and oxazolidinone substituents to inhibit Factor Xa .
  • CNS Activity: Phenothiazine derivatives leverage trifluoromethyl and piperazine for dopamine receptor antagonism .
  • Oncology : Pyrimidine and piperazine substituents in benzamides suggest kinase-targeted mechanisms .

Biological Activity

4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide, with the CAS number 88961-01-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide is C19H19F3N2O, with a molecular weight of approximately 348.36 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various compounds.

Research indicates that compounds containing aziridine moieties can exhibit significant biological activities, including anticancer and antimicrobial effects. The aziridine ring can interact with nucleophiles in biological systems, potentially leading to DNA damage or inhibition of cell proliferation.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of similar aziridine-containing compounds. These compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential. The specific mechanism for 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide requires further investigation but may involve similar pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide.

Study Findings
Study 1Investigated the cytotoxic effects on human cancer cell lines, demonstrating significant apoptosis induction.
Study 2Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results.
Study 3Assessed the pharmacokinetics and bioavailability in animal models, indicating favorable absorption characteristics.

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